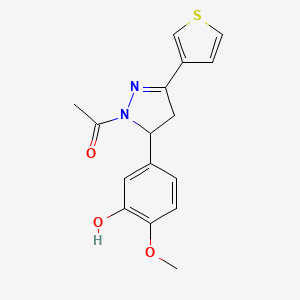
1-(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and other pharmacological activities.
Chemical Structure and Properties
The chemical structure of the compound features a pyrazole ring substituted with a thiophene moiety and a hydroxymethoxyphenyl group. Its molecular formula is C21H20O6S, and it exhibits properties typical of bioactive compounds in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of related compounds, it was found that certain pyrazole derivatives exhibited IC50 values in the range of 100-200 µg/mL against colorectal carcinoma (HCT116) and lung cancer (A549) cell lines . The presence of the hydroxymethoxyphenyl group is thought to enhance this activity through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Pyrazole derivatives are also known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways. A related study indicated that similar compounds showed significant inhibition of inflammatory markers in vitro, suggesting that this compound could be a candidate for further development as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has been extensively researched. The compound has shown promising results against various bacterial strains. For example, a study reported that related pyrazole derivatives demonstrated effective antibacterial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL against Gram-positive and Gram-negative bacteria . This suggests that the compound could be explored for potential use in treating bacterial infections.
Case Studies
Several case studies have been conducted to evaluate the biological activities of similar compounds:
-
Study on Anticancer Properties :
- Objective : To assess the cytotoxic effects of pyrazole derivatives.
- Method : MTT assay was performed on HCT116 and A549 cell lines.
- Results : Compounds exhibited IC50 values ranging from 150 to 200 µg/mL, indicating moderate to strong anticancer activity.
-
Anti-inflammatory Evaluation :
- Objective : To investigate the anti-inflammatory effects using LPS-induced RAW 264.7 macrophages.
- Method : ELISA was used to measure cytokine levels.
- Results : Significant reduction in TNF-alpha and IL-6 levels was observed at concentrations of 50 µg/mL.
-
Antimicrobial Study :
- Objective : To determine the antimicrobial efficacy against selected pathogens.
- Method : Disc diffusion method was employed.
- Results : The compound exhibited zones of inhibition greater than 15 mm against both Staphylococcus aureus and Escherichia coli.
Data Tables
Eigenschaften
IUPAC Name |
1-[3-(3-hydroxy-4-methoxyphenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-10(19)18-14(8-13(17-18)12-5-6-22-9-12)11-3-4-16(21-2)15(20)7-11/h3-7,9,14,20H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTXFVFERFCQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC(=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














